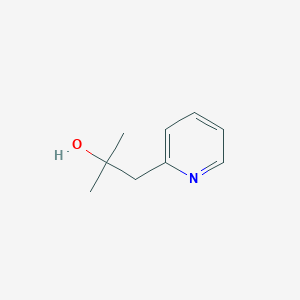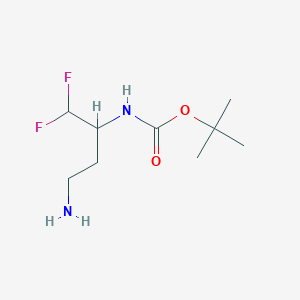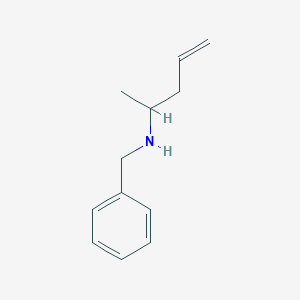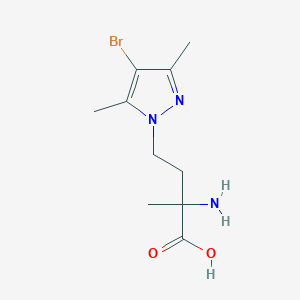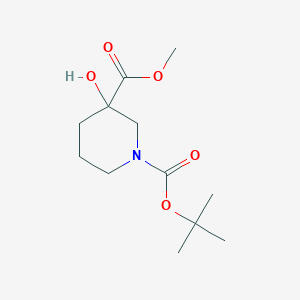![molecular formula C9H9N3O2 B13549811 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid CAS No. 190381-52-3](/img/structure/B13549811.png)
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methyl group at the 5-position and an acetic acid moiety at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of 2-aminopyrazine, methylglyoxal, and acetic anhydride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the ecological impact of the production process.
化学反応の分析
Types of Reactions
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine derivatives.
科学的研究の応用
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different biological activities.
Imidazo[1,2-a]triazine: Features a triazine ring, known for its unique chemical properties.
Uniqueness
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
190381-52-3 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
2-(5-methylimidazo[1,2-a]pyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-10-4-8-11-7(2-9(13)14)5-12(6)8/h3-5H,2H2,1H3,(H,13,14) |
InChIキー |
VWFKATSUEVVSCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC2=NC(=CN12)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
